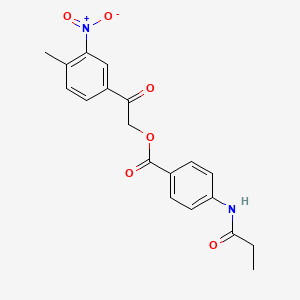

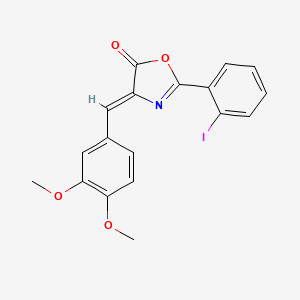

![molecular formula C18H17ClN4O2S B3745275 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745275.png)

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

説明

The compound “N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea” is a derivative of 1,3,4-thiadiazole . It is synthesized from 4-chlorobenzoic acid and involves several steps including esterification, hydrazination, salt formation, and cyclization .

Synthesis Analysis

The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c. The compound consists of a benzene ring and a 1,3,5-triazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the 1,3,4-thiadiazole ring and the attachment of the 4-chlorobenzyl and 4-ethoxyphenyl groups.科学的研究の応用

Aphid Control Agents

The title compound exhibits aphicidal activity against aphid species such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests in agriculture, causing damage to crops. The compound’s effectiveness suggests its potential as a novel aphid control agent .

Antifungal Properties

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea also displays antifungal activity against Pythium aphanidermatum (62.0%). Fungal pathogens can devastate crops, so this compound’s antifungal properties are valuable for plant protection .

Medicinal Applications

Substituted triazine compounds, including those with a 1,3,5-triazine ring, have gained attention as potential medicines. The simple structure of this compound makes it an attractive candidate for further exploration in drug development. Its electron-withdrawing group (NO2) contributes to insecticidal properties, which could be harnessed for therapeutic purposes .

Agrochemicals

Triazines have diverse agrochemical applications. This compound’s potential as an insecticide, herbicide, and bactericide aligns with the broader utility of triazine derivatives in agriculture. Researchers can investigate its efficacy in controlling pests and weeds .

Antiviral Activity

While not explicitly mentioned in the study, the presence of a 1,3,5-triazine ring suggests that further investigations could explore its antiviral properties. Triazines have been studied for their antiviral effects, and this compound might contribute to that field .

Structural Insights

The crystal structure analysis provides valuable information about the compound’s conformation, intramolecular hydrogen bonding, and intermolecular interactions. Such insights aid in designing novel derivatives with improved properties .

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure of the target proteins, thereby modulating their function.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

A compound with a similar structure was found to show aphicidal activity against sitobion miscanthi (inhibition rate: 741%) and Schizaphis graminum (775%), as well as antifungal activities against Pythium aphanidermatum (620%) . This suggests that the compound may have similar bioactive effects.

特性

IUPAC Name |

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c1-2-25-15-9-7-14(8-10-15)20-17(24)21-18-23-22-16(26-18)11-12-3-5-13(19)6-4-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGPFFIYDHLPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2Z)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-ethoxyphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B3745200.png)

![4-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}phenol](/img/structure/B3745208.png)

![ethyl 4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3745220.png)

![N,N'-[thiobis(4-phenyl-1,3-thiazole-5,2-diyl)]diacetamide](/img/structure/B3745246.png)

![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B3745251.png)

![2-{4-[(4-phenyl-1-phthalazinyl)amino]phenoxy}acetamide](/img/structure/B3745256.png)

![N,N-diethyl-2-(4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetamide](/img/structure/B3745262.png)

![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3745277.png)

![4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3745283.png)